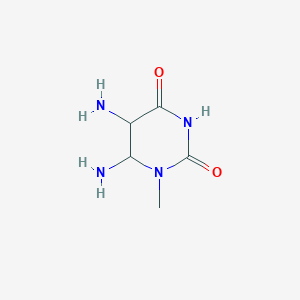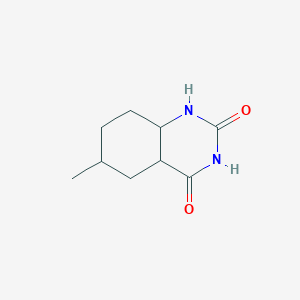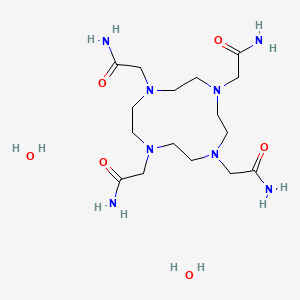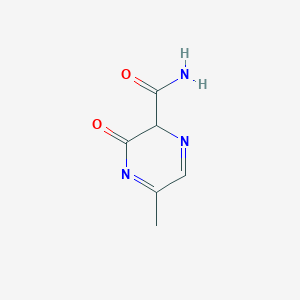
2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Metil-3-oxo-3,4-dihidropirazina-2-carboxamida es un compuesto químico con la fórmula molecular C6H7N3O2 y un peso molecular de 153.14 g/mol . Es un sólido cristalino de blanco a amarillo pálido que es estable a temperatura ambiente. Este compuesto se caracteriza por la presencia de un anillo de pirazina y un grupo carboxamida .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-metil-3-oxo-3,4-dihidropirazina-2-carboxamida se puede lograr a través de varios métodos de síntesis orgánica. Un enfoque común involucra la reacción del ácido 5-metilpirazina-2-carboxílico con una amina adecuada en condiciones deshidratantes . La reacción normalmente requiere un agente deshidratante como cloruro de tionilo o oxicloruro de fósforo para facilitar la formación del grupo carboxamida.
Métodos de producción industrial
Para la producción a escala industrial, el compuesto se puede sintetizar utilizando un enfoque similar pero con condiciones de reacción optimizadas para garantizar mayores rendimientos y pureza. El proceso puede involucrar reactores de flujo continuo y sistemas automatizados para controlar la temperatura, la presión y el tiempo de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
5-Metil-3-oxo-3,4-dihidropirazina-2-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila en el anillo de pirazina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Se pueden usar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácido 5-metil-3-oxo-2-pirazincarboxílico, mientras que la reducción puede producir 5-metil-3-hidroxi-3,4-dihidropirazina-2-carboxamida .
Aplicaciones Científicas De Investigación
5-Metil-3-oxo-3,4-dihidropirazina-2-carboxamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de otros compuestos orgánicos.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico.
Industria: Se utiliza en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 5-metil-3-oxo-3,4-dihidropirazina-2-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos similares
- 3-Hidroxi-5-metil-pirazinacarboxamida
- 6-Metil-2-oxo-1H-pirazina-3-carboxamida
- 3,4-Dihidro-5-metil-3-oxo-2-pirazinacarboxamida
Singularidad
5-Metil-3-oxo-3,4-dihidropirazina-2-carboxamida es única debido a sus características estructurales específicas, como la presencia de un anillo de pirazina y un grupo carboxamida. Esta combinación imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C6H7N3O2 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
5-methyl-3-oxo-2H-pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-8-4(5(7)10)6(11)9-3/h2,4H,1H3,(H2,7,10) |
Clave InChI |
VFPZEGLHGOWTMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)C(N=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-](/img/structure/B12360749.png)
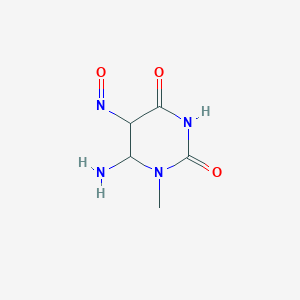
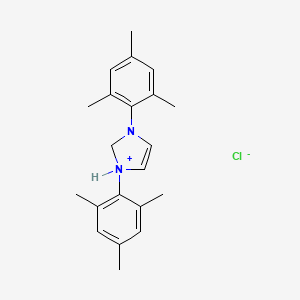
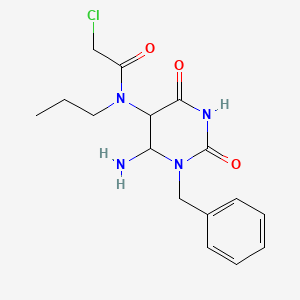
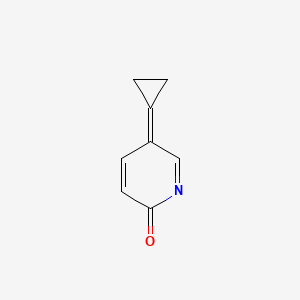
![4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12360790.png)
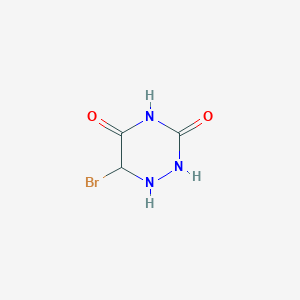
![Calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B12360821.png)
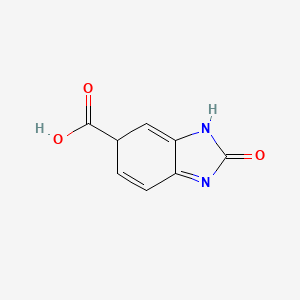
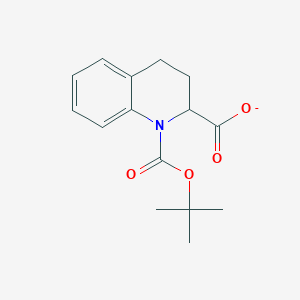
![(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12360843.png)
